ETV6-AML1 fusion protein (332-346) ETV6-AML1 fusion protein (332-346) ETV6-AML1 fusion protein
Brand Name: Vulcanchem
CAS No.:
VCID: VC3660428
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

ETV6-AML1 fusion protein (332-346)

CAS No.:

Cat. No.: VC3660428

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

ETV6-AML1 fusion protein (332-346) -

Specification

Introduction

Molecular Structure of ETV6-AML1

The ETV6-AML1 fusion protein combines portions of two important hematopoietic transcription factors. Understanding its structure provides insights into its function and potential role in leukemogenesis.

Component Domains

The ETV6 gene, located at band 12p13, encodes a protein with two major functional domains: the HLH (helix-loop-helix) domain encoded by exons 3 and 4, and the ETS domain encoded by exons 6 through 8. Between these domains lies the internal domain encoded by exon 5 . Under normal conditions, ETV6 functions as a strong transcriptional repressor, with this activity mediated primarily through its HLH and internal domains .

In the fusion protein, portions of ETV6 are joined with exons 1-6 of human RUNX1 (AML1), creating a chimeric protein with altered functionality . This structural reconfiguration is critical to understanding how the fusion protein interferes with normal hematopoietic development.

Analysis of the 332-346 Region

While the search results don't specifically characterize the 332-346 amino acid region of the ETV6-AML1 fusion protein, this specific sequence likely represents a functionally or structurally important segment of the chimeric protein. Based on the general structure of the fusion, this region might be located within the RUNX1 portion of the fusion, potentially contributing to DNA binding or protein-protein interactions critical for its altered transcriptional activity.

Protein Size and Detection

Western blot analyses have identified that the ETV6-AML1 fusion protein produces two distinct bands with apparent molecular weights of approximately 95 and 105 kD . This contrasts with the normal ETV6 protein, which appears as two isoforms with apparent molecular weights of 63 kD (major form) and 53 kD (minor form) . This size difference reflects the addition of the RUNX1 protein segments to the ETV6 portions in the fusion product.

Expression Patterns and Detection Methods

Understanding the expression patterns of ETV6-AML1 fusion protein provides valuable insights into its role in leukemogenesis and offers opportunities for diagnostic applications.

Western Blot Analysis

Researchers have developed specific antibodies against the ETV6-AML1 fusion protein to facilitate its detection and study. In one approach, polyclonal antibodies were raised against a recombinant peptide corresponding to the junctional region of ETV6-AML1 . This allowed for the specific detection of the fusion protein in patient samples and cell lines.

Cell lysates from various leukemic cell lines and from children with B- and T-lineage ALLs have been studied by Western blot to characterize the expression patterns of ETV6 and ETV6-AML1 proteins . In the REH cell line, which expresses the ETV6-AML1 fusion transcript but no normal ETV6 mRNA, researchers observed the absence of ETV6 isoforms and the presence of two new bands corresponding to ETV6-AML1 protein products with apparent molecular weights of 95 and 105 kD .

Expression Patterns in Patient Samples

Studies of blast cells from patients with t(12;21) and a deletion of ETV6 have shown a pattern similar to the REH cell line, with absence of normal ETV6 protein and presence of the fusion protein bands . Interestingly, in two patients with t(12;21) but no deletion of ETV6, four bands were detected corresponding to both the normal ETV6 and ETV6-AML1 proteins, suggesting that in these cases the second ETV6 allele remained functional .

Another surprising finding is that the expression pattern of ETV6 varies widely among patients. In three out of 13 patients without t(12;21), the relative intensity of bands corresponding to ETV6 isoforms in blast cells differed completely from normal cells, with a marked predominance of the 53 kD isoform . This pattern normalized during remission, suggesting that ETV6 abnormalities may extend beyond cases with obvious translocations or deletions involving this gene .

Mechanisms of Leukemogenesis

The ETV6-AML1 fusion protein contributes to leukemogenesis through several mechanisms, although it requires additional genetic alterations to cause overt leukemia.

Animal Models for Studying ETV6-AML1

Animal models have been crucial for understanding the biology of ETV6-AML1-associated leukemia and identifying cooperating mutations.

Mouse Models of ETV6-RUNX1 Leukemia

Researchers have developed various mouse models to study ETV6-RUNX1 leukemia. A notable advancement has been the creation of a model that uses the endogenous Etv6 locus to co-express the ETV6-RUNX1 fusion and Sleeping Beauty (SB) transposase . This approach allows for expression of the fusion gene at endogenous levels and recapitulates the pattern of expression of the fusion gene according to the normal Etv6 expression patterns.

An insertional mutagenesis screen was performed by intercrossing these mice with those carrying a SB transposon array. Importantly, about 20% of the offspring developed BCP-ALL, making this the first mouse model of ETV6-RUNX1 to successfully recapitulate the B-cell precursor ALL phenotype associated with the fusion .

Identified Cooperating Genes

Through the isolation of transposon insertion sites in these mouse models, researchers have identified genes known to be associated with BCP-ALL, including Ebf1 and Epor, in addition to other novel candidates . These findings provide important insights into the cooperating genetic alterations in ETV6-RUNX1 leukemia and represent a significant advancement in the field.

Clinical Implications and Therapeutic Considerations

Understanding the ETV6-AML1 fusion protein, including potentially important regions like the 332-346 amino acid sequence, has significant implications for diagnosis, prognosis, and treatment.

Diagnostic Applications

The detection of ETV6-AML1 fusion protein in leukemic cells serves as an important diagnostic marker for a specific subtype of childhood ALL. The development of antibodies against the fusion protein, including potentially those targeting the 332-346 region, allows for specific identification of leukemic cells carrying this genetic alteration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator